molecular formula C12H16FN B13184797 2-Cyclohexyl-5-fluoroaniline

2-Cyclohexyl-5-fluoroaniline

Cat. No.: B13184797
M. Wt: 193.26 g/mol
InChI Key: WMOZSIIYTRKDJK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclohexyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclohexylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed amination reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-Cyclohexyl-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclohexyl group provides steric hindrance, affecting the compound’s overall shape and interaction with biological molecules .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Fluoroaniline
  • 2-Cyclohexyl-4-fluoroaniline

Comparison: 2-Cyclohexyl-5-fluoroaniline is unique due to the specific positioning of the cyclohexyl and fluorine groups on the benzene ring. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the cyclohexyl group can enhance lipophilicity and influence the compound’s solubility and reactivity .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-cyclohexyl-5-fluoroaniline

InChI

InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2

InChI Key

WMOZSIIYTRKDJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)F)N

Origin of Product

United States

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